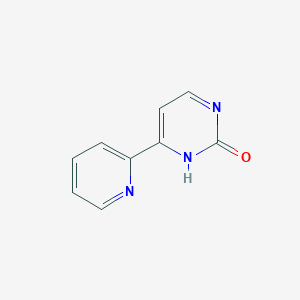

6-pyridin-2-yl-1H-pyrimidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

6-pyridin-2-yl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C9H7N3O/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) |

InChI Key |

UOTBJVBNJVDWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NC(=O)N2 |

Origin of Product |

United States |

Chemical Synthesis Strategies for 6 Pyridin 2 Yl 1h Pyrimidin 2 One and Its Derivatives

Established Synthetic Methodologies for Pyrimidinone Core Formation

Traditional methods for the synthesis of the pyrimidinone core are well-established and continue to be utilized. These strategies often involve the construction of the pyrimidinone ring from acyclic precursors or through the modification of existing heterocyclic systems.

Cyclocondensation Reactions Involving Urea (B33335) Derivatives

Cyclocondensation reactions represent a fundamental approach to the formation of the pyrimidinone ring. These reactions typically involve the condensation of a three-carbon component with urea or its derivatives. In the context of 6-pyridin-2-yl-1H-pyrimidin-2-one, this would involve a precursor that already contains the 2-pyridyl moiety.

One common strategy involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound containing a 2-pyridyl group with urea in the presence of an acid or base catalyst. The reaction proceeds through the initial formation of a ureide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrimidinone ring. The choice of reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the product.

Another variation of this approach is the use of α,β-unsaturated ketones or esters bearing a 2-pyridyl substituent. The reaction of these substrates with urea or thiourea (B124793) can lead to the formation of the corresponding dihydropyrimidinone, which can then be oxidized to the desired this compound.

Ring-Closing Approaches from Acyclic Precursors

Ring-closing or cyclization reactions from appropriately substituted acyclic precursors provide another versatile route to the this compound scaffold. These methods involve the intramolecular formation of one or more bonds to construct the pyrimidinone ring.

A common starting point is the use of an N-(pyridin-2-yl)acrylamido derivative. These precursors can be synthesized through the acylation of 2-aminopyridine (B139424) with a suitable acylating agent. Subsequent intramolecular cyclization, often promoted by a base, can lead to the formation of the pyrimidinone ring. The nature of the substituents on the acrylamide (B121943) backbone can be varied to introduce diversity into the final product.

Alternatively, a multi-step sequence can be employed, starting from simpler acyclic molecules. For instance, a synthetic route might involve the initial construction of a substituted acrylamide, followed by the introduction of the pyridine (B92270) ring, and finally, a ring-closing metathesis or other cyclization reaction to form the pyrimidinone core.

Cross-Coupling Reactions for Pyridine Ring Introduction

In some synthetic strategies, the pyrimidinone core is constructed first, followed by the introduction of the pyridine ring at the 6-position using cross-coupling reactions. This approach is particularly useful when a variety of substituted pyridines are desired.

A common method involves the synthesis of a 6-halopyrimidin-2-one, which can then be subjected to a Suzuki or Stille cross-coupling reaction with a suitable pyridylboronic acid or pyridylstannane derivative. These palladium-catalyzed reactions are highly efficient and tolerate a wide range of functional groups, allowing for the late-stage introduction of the pyridine moiety. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Another approach is the direct C-H arylation of a pyrimidin-2-one with a 2-halopyridine. uva.es This method avoids the need for pre-functionalized coupling partners and is therefore more atom-economical. However, controlling the regioselectivity of the C-H activation can be challenging.

Modern and Sustainable Synthetic Pathways

Recent advances in synthetic methodology have focused on the development of more efficient, selective, and environmentally friendly approaches for the synthesis of this compound and its derivatives. These modern techniques often utilize catalysis and alternative energy sources to improve reaction outcomes.

Catalytic Transformations (e.g., Palladium-Catalyzed C-C/C-N Coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they have been extensively applied to the construction of pyridinylpyrimidinone scaffolds. researchgate.net These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are key steps in the assembly of the target molecule.

For example, a palladium-catalyzed cyclocarbonylation of pyridinylated vinylogous amides and ureas has been developed to generate ring-fused pyridopyrimidinones. nih.gov This method involves the intramolecular insertion of carbon monoxide, leading to the formation of the pyrimidinone ring in a single step. The reaction proceeds with high efficiency and can be used to generate a variety of complex heterocyclic systems.

Furthermore, palladium catalysis can be employed in one-pot, multi-component reactions to assemble the this compound core from simple starting materials. These reactions often involve a cascade of catalytic events, such as a Sonogashira coupling followed by a cyclization, to rapidly build molecular complexity.

| Catalytic Transformation | Catalyst/Reagents | Key Bond Formation | Advantages |

| Suzuki Coupling | Pd catalyst, Pyridylboronic acid | C-C | High functional group tolerance |

| Stille Coupling | Pd catalyst, Pyridylstannane | C-C | Mild reaction conditions |

| Direct C-H Arylation | Pd catalyst, 2-Halopyridine | C-C | Atom economical |

| Cyclocarbonylation | Pd catalyst, CO | C-C, C-N | Forms ring in one step |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.orgnih.govrsc.orgdavidpublisher.com The use of microwave irradiation can significantly reduce reaction times, often from hours or days to just minutes. This is due to the efficient heating of the reaction mixture, which can lead to higher reaction rates and improved selectivity.

The synthesis of this compound and its derivatives can be effectively achieved using microwave-assisted methods. For example, the cyclocondensation of a 2-pyridyl-substituted β-ketoester with urea can be carried out under microwave irradiation to afford the desired pyrimidinone in a fraction of the time required for conventional heating. nih.gov

Similarly, microwave-assisted cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to introduce the pyridine ring onto a pre-formed pyrimidinone core. rsc.org The rapid heating provided by the microwave can lead to cleaner reactions with fewer side products. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times.

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement |

| Cyclocondensation | 8-24 hours | 10-30 minutes | Often significant |

| Suzuki Coupling | 6-12 hours | 5-20 minutes | Can be substantial |

| Multi-component Reaction | 12-48 hours | 15-60 minutes | Generally improved |

Flow Chemistry Applications for Enhanced Efficiency

The application of flow chemistry to the synthesis of this compound offers significant advantages over traditional batch methods. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced reaction rates, higher yields, and improved product purity. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, minimizing the formation of byproducts and allowing for safer handling of exothermic reactions.

A key strategy in flow synthesis involves the reaction of a substituted pyridine amidine with a β-ketoester under continuous flow conditions. This approach allows for precise control over residence time, ensuring complete conversion and minimizing degradation of the product. The use of immobilized reagents or catalysts within the flow reactor can further streamline the process by simplifying purification and enabling catalyst recycling.

Table 1: Comparison of Batch vs. Flow Synthesis of a Pyrimidinone Derivative

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Typical Yield | 65-75% | 85-95% |

| Process Control | Limited | Precise |

| Scalability | Challenging | Straightforward |

| Safety | Higher risk with exotherms | Enhanced safety |

Photocatalytic and Electrocatalytic Routes

Recent advancements have explored the use of photocatalysis and electrocatalysis for the synthesis of pyrimidinone derivatives. These methods offer alternative energy inputs that can drive reactions under mild conditions, often with high selectivity.

Photocatalytic routes may involve the use of a photosensitizer that, upon light absorption, can facilitate key bond-forming reactions. For instance, a visible-light-mediated [4+2] cycloaddition could be envisioned for the construction of the pyrimidinone core. While specific examples for this compound are still emerging, the principles of photocatalysis are being broadly applied to the synthesis of related N-heterocycles.

Electrocatalysis provides another powerful tool, where an applied electrical potential can drive redox reactions necessary for the synthesis. This can circumvent the need for chemical oxidants or reductants, leading to a greener process. Anodic oxidation could be employed to generate a reactive intermediate from a precursor, which then undergoes cyclization to form the pyrimidinone ring.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact. This includes the use of safer solvents, minimizing waste generation, and improving atom economy.

Key green chemistry considerations include:

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical carbon dioxide.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot reactions and tandem processes are particularly valuable in this regard.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption.

Asymmetric Synthesis Approaches (if applicable to chiral derivatives)

While this compound itself is not chiral, the synthesis of its chiral derivatives is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Approaches for the asymmetric synthesis of chiral pyrimidinone derivatives may include:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor to direct the stereochemical outcome of a key reaction, followed by its removal.

Chiral Catalysts: Using a chiral catalyst, such as a metal-ligand complex, to induce enantioselectivity in the formation of the pyrimidinone ring or in a subsequent modification.

Resolution: Separating a racemic mixture of a chiral derivative into its individual enantiomers, often through diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

Scale-Up Considerations and Process Chemistry Challenges

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Process chemists must address issues related to cost, safety, and robustness.

Key scale-up considerations include:

Reagent Cost and Availability: Sourcing large quantities of starting materials at a reasonable cost.

Reaction Conditions: Adapting laboratory conditions (e.g., extreme temperatures or pressures) to be feasible and safe in large-scale reactors.

Heat Transfer: Managing the heat generated from exothermic reactions in large vessels to prevent thermal runaways.

Product Isolation and Purification: Developing efficient and scalable methods for isolating the product with high purity, such as crystallization or large-scale chromatography.

Regulatory Compliance: Ensuring the manufacturing process adheres to regulatory standards for quality and safety.

Purity Assessment and Isolation Techniques Post-Synthesis

Ensuring the purity of the final this compound product is critical. A combination of analytical techniques is employed for this purpose.

Purity Assessment Methods:

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and quantifying any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Isolation and Purification Techniques:

Crystallization: The most common method for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals with good yield.

Column Chromatography: Used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.

Sublimation: A technique for purifying solids that can be vaporized without decomposition.

Molecular Structure, Tautomerism, and Conformational Analysis

Spectroscopic Characterization for Structural Elucidation and Confirmation

A variety of spectroscopic methods are employed to confirm the structure of 6-pyridin-2-yl-1H-pyrimidin-2-one, each providing unique insights into its molecular framework.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the connectivity and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectroscopy:

Predicted ¹H and ¹³C NMR data provide valuable information about the chemical environment of the hydrogen and carbon atoms in this compound. np-mrd.orgnp-mrd.org For comparison, the experimental ¹H and ¹³C NMR spectra of related compounds, such as 2-substituted pyridines and various pyrimidine (B1678525) derivatives, are often recorded in solvents like CDCl₃ or DMSO-d₆ using spectrometers operating at frequencies such as 400 MHz or 600 MHz. rsc.orgacs.org

Predicted ¹H NMR Data for this compound: A predicted ¹H NMR spectrum can be generated using computational chemistry software. The expected chemical shifts would show signals for the protons on both the pyridine (B92270) and pyrimidine rings.

Predicted ¹³C NMR Data for this compound: Similarly, a predicted ¹³C NMR spectrum would indicate the chemical shifts for each carbon atom in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2' | - | ~150-160 |

| Pyridine C3' | ~7.5-8.0 | ~120-125 |

| Pyridine C4' | ~7.8-8.2 | ~135-140 |

| Pyridine C5' | ~7.2-7.6 | ~120-125 |

| Pyridine C6' | ~8.5-8.8 | ~148-152 |

| Pyrimidine C2 | - | ~155-165 |

| Pyrimidine C4 | ~8.0-8.5 | ~140-145 |

| Pyrimidine C5 | ~6.5-7.0 | ~110-115 |

| Pyrimidine C6 | - | ~160-170 |

| Pyrimidinone NH | ~10-13 | - |

2D NMR Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to confirm the proton assignments within the pyridine and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the carbon atoms bearing hydrogen.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇N₃O), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. This technique is routinely used in the characterization of novel heterocyclic compounds. acs.org

| Ion | Calculated m/z |

| [M+H]⁺ | 174.0662 |

| [M+Na]⁺ | 196.0481 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyrimidinone ring (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1650-1700 cm⁻¹), and various C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region). researchgate.netphyschemres.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. The vibrational modes of pyridine and its derivatives have been studied using both IR and Raman spectroscopy. researchgate.net

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (pyrimidinone) | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (amide) | 1650-1700 |

| C=C and C=N stretch (aromatic rings) | 1400-1600 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would likely exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine and pyrimidinone rings constitute the primary chromophores. The absorption spectra of related compounds, such as 2(1H)-pyridinone and substituted pyridines, show characteristic absorption maxima that can be used for comparison. nist.govresearchgate.net The absorption properties of similar di(pyridin-2-yl)pyrimidine systems have been shown to be sensitive to solvent and pH. physchemres.orgdrugbank.com

| Transition | Expected Wavelength Range (nm) |

| π → π | 250-350 |

| n → π | > 300 |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for predictions of its solid-state behavior. The presence of the pyrimidinone ring with its N-H donor and C=O acceptor sites strongly suggests the formation of hydrogen-bonded networks. For instance, in the crystal structure of 1-(pyrazin-2-yl)pyridin-2(1H)-one, molecules are held together by C-H···N and C-H···O nonclassical hydrogen bonds. researchgate.net Similarly, crystal structures of other pyridine and pyrimidine derivatives often exhibit π-π stacking interactions between the aromatic rings. researchgate.net It is therefore highly probable that the crystal packing of this compound would be stabilized by a combination of N-H···N or N-H···O hydrogen bonds and π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.

Co-crystallization with Biological Targets

Co-crystallization is a technique used to form a single crystalline solid from two or more different molecules, which can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. mpg.de In medicinal chemistry, obtaining co-crystals of a compound with its biological target (e.g., an enzyme or receptor) is a primary goal of structural biology, as it provides a high-resolution snapshot of the binding interactions that are crucial for drug design and optimization.

While specific co-crystal structures of this compound with biological targets are not extensively documented in publicly available literature, the pyrimidinone scaffold is a well-known "privileged structure" in drug discovery. Derivatives of pyrimidinone are known to be potent and selective inhibitors of various enzymes, particularly kinases, which are key targets in oncology and inflammatory diseases. For instance, pyrimidinone-based compounds have been successfully developed as inhibitors of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 (AC1) and Casein Kinase 2 (CK2). nih.govwikipedia.org The binding in these cases often involves hydrogen bonds and other interactions with key amino acid residues in the enzyme's active site. wikipedia.org Given the structural motifs present in this compound, it is a plausible candidate for forming specific interactions with biological macromolecules, and its potential for co-crystallization remains an area of active interest.

Tautomeric Equilibrium and Interconversion Studies

Tautomerism is a critical feature of this compound, which can theoretically exist in two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 6-pyridin-2-yl-pyrimidin-2-ol. This is a classic case of amide-imidic acid tautomerization, analogous to the well-studied 2-pyridone/2-hydroxypyridine (B17775) equilibrium.

For simple 2-pyridones and pyrimidin-2-ones, the equilibrium position is highly dependent on the solvent. In the gas phase or in non-polar solvents, the aromatic 2-hydroxypyridine (lactim) form can be significantly populated. However, in polar protic solvents like water and alcohols, the 2-pyridone (lactam) form is overwhelmingly favored. nih.gov This stabilization of the lactam form is attributed to its larger dipole moment and its ability to participate in strong intermolecular hydrogen bonding with solvent molecules. nih.gov

The energy barrier for the direct intramolecular proton transfer is typically high. The interconversion between tautomers is often facilitated by solvent molecules, which act as a proton shuttle, or through self-catalysis via dimerization. nih.gov For this compound, it is expected that the pyrimidin-2-one (lactam) tautomer is the predominant species in most solution-phase conditions and in the solid state, consistent with the behavior of its parent heterocycles.

Table 1: Factors Influencing Tautomeric Equilibrium in Pyridinone/Pyrimidinone Systems

| Factor | Preference for Lactam (one) Form | Preference for Lactim (ol) Form | Rationale |

|---|---|---|---|

| Solvent Polarity | High Polarity (e.g., Water) | Low Polarity (e.g., Cyclohexane) | The lactam form has a larger dipole moment and is better solvated by polar solvents. nih.gov |

| Aromaticity | Less Aromatic | More Aromatic | The lactim form possesses a fully aromatic pyridine/pyrimidine ring. |

| Hydrogen Bonding | Strong intermolecular H-bonding | | The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors. |

Conformational Preferences and Rotational Barriers

The single bond connecting the pyridine and pyrimidine rings in this compound acts as a rotational axis, leading to different conformers. The relative orientation of the two rings is typically described as syn or anti. The anti conformer, where the nitrogen atoms of the two rings are positioned away from each other, is generally more stable due to reduced steric hindrance and electrostatic repulsion. The syn conformer represents a higher energy state.

The transition between these conformers requires overcoming an energy barrier to rotation. Studies on analogous 2,2'-bipyridine (B1663995) systems using quantum-chemical calculations have shown that this rotational barrier can be significantly influenced by substituents on the rings. csic.es

Electron-withdrawing or hydrogen-bond donor groups near the linkage site can decrease the rotational barrier by stabilizing the transition state. csic.es

Electron-donating or hydrogen-bond acceptor groups can have the opposite effect, increasing the barrier. csic.es

In N-aryl pyrimidine derivatives, the rotational barriers around the N-Ar bond have been shown to increase with the electron-withdrawing ability of substituents on the pyrimidine ring, which enhances the double bond character of the N-C bond through resonance. nih.gov For this compound, the rotational barrier around the C-C bond is expected to be modest, allowing for interconversion between conformers at room temperature, though the anti conformer would be the most populated.

Table 2: Calculated Rotational Barrier Data for an Analogous Compound (2,2'-bipyridine)

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|

| anti (transoid) | 0 (most stable) | - |

| syn (cisoid) | ~3-4 | ~7-10 |

Note: Data are representative values for unsubstituted 2,2'-bipyridine from computational studies and can vary based on the calculation method and substituents.

Theoretical and Computational Insights into Molecular Geometry

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the molecular properties of compounds like this compound. researchgate.net Such studies on related bi-heterocyclic systems offer valuable insights into its likely geometry and electronic structure.

DFT calculations on similar pyridin-yl-pyrimidine structures predict a largely planar arrangement for the most stable conformer, although slight twisting between the rings is common to alleviate minor steric strain. The geometry is a balance between the conjugative stabilization that favors planarity and the steric repulsion between ortho hydrogens that favors twisting.

Key insights from computational studies on analogous molecules include:

Molecular Electrostatic Potential (MESP): MESP maps typically show negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atom on the pyrimidinone nitrogen shows a positive potential (blue), marking it as a hydrogen bond donor site.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the π-system of both rings. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic transition properties.

These computational approaches are essential for rationalizing the tautomeric preferences, rotational energy profiles, and potential intermolecular interactions of this compound.

Applications in Medicinal Chemistry

While specific biological activity data for the parent compound 6-pyridin-2-yl-1H-pyrimidin-2-one is limited in the public domain, the broader class of pyridinyl-pyrimidinone derivatives has shown significant promise in various therapeutic areas. The structural motif is frequently found in compounds designed as inhibitors of various protein kinases, which are key targets in cancer therapy.

For instance, derivatives of the closely related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have been extensively investigated as potent and selective inhibitors of various tyrosine kinases. ajol.infonih.gov The general structure of this compound provides a versatile platform for the introduction of various substituents to optimize binding affinity and selectivity for specific kinase targets.

The exploration of derivatives of this compound has led to the identification of compounds with a range of biological activities, including:

Anticancer Activity: Many pyrimidine (B1678525) and pyridinone derivatives exhibit antiproliferative activity against various cancer cell lines. nih.govmdpi.commdpi.com

Antiviral Activity: The pyrimidine scaffold is a key component of several antiviral drugs, and pyridinone derivatives have also shown promise in this area. nih.govnih.gov

Anti-inflammatory Activity: Compounds incorporating these heterocyclic systems have been investigated for their potential to modulate inflammatory pathways. nih.govorientjchem.org

The continued investigation of this compound and its analogues is a promising avenue for the discovery of novel drug candidates with improved efficacy and safety profiles.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Systematic Structural Modifications of 6-pyridin-2-yl-1H-pyrimidin-2-one Scaffold

The this compound core presents multiple sites for structural modification, each offering an opportunity to fine-tune the compound's activity and properties. These modifications are typically explored on the pyridine (B92270) ring, the pyrimidinone ring, and the nitrogen atom of the pyrimidinone.

Substituent Effects on the Pyridine Ring

The pyridine ring of the this compound scaffold plays a crucial role in its biological activity, and the introduction of various substituents can significantly modulate its potency and selectivity. The position and nature of these substituents are critical factors in determining their impact.

Studies on related pyridine-containing compounds have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence biological activity, often in a position-dependent manner. For instance, the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov

In the context of this compound analogs, the electronic properties and steric bulk of substituents on the pyridine ring can affect interactions with target proteins. For example, in a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives, the nature and position of substituents on the pyridine ring were found to be critical for their herbicidal activity. nih.gov

| Substituent Position | Substituent Type | Observed/Expected Effect on Activity | Reference |

| C3' | Electron-Donating (e.g., -OH, -NH2) | Potential for enhanced activity through hydrogen bonding. | nih.gov |

| C4' | Electron-Withdrawing (e.g., -Cl, -CF3) | May increase potency by altering electronic distribution. | nih.gov |

| C5' | Bulky Group (e.g., -tBu) | Could lead to decreased activity due to steric hindrance. | nih.gov |

| C6' | Methoxy (-OCH3) | Has been shown to enhance antiproliferative activity in other pyridine derivatives. | nih.gov |

Modifications on the Pyrimidinone Ring

Research on similar pyrimidine (B1678525) derivatives has highlighted the importance of substituents on this ring for various biological activities. nih.gov For instance, modifications at positions 1 through 4 of the pyrimidine ring in a series of 6-arylpyrimidinones resulted in a loss of antiviral activity but uncovered hypotensive and anti-inflammatory properties with N-substituted analogs. ebi.ac.uk The introduction of different substituents can be guided by the desire to interact with specific amino acid residues in a target's binding pocket. nih.gov

| Modification Position | Type of Modification | Potential Impact | Reference |

| C4 | Introduction of small alkyl or aryl groups | May enhance van der Waals interactions with the target. | ebi.ac.uk |

| C5 | Halogenation (e.g., -F, -Cl) | Can alter electronic properties and metabolic stability. | nih.gov |

| C4 and C5 | Annulation to form a fused ring system | Can rigidify the structure and explore larger binding pockets. | nih.gov |

Variations at the Nitrogen Atom of Pyrimidinone

The nitrogen atom at position 1 of the pyrimidinone ring (N1) is a common site for substitution. Alkylation or arylation at this position can significantly alter the compound's lipophilicity, solubility, and metabolic stability. These modifications can also prevent tautomerization and lock the molecule in a specific conformation.

In a study of 6-phenylpyrimidinones, N-substituted analogs were found to possess interesting hypotensive and anti-inflammatory activities, whereas the parent compounds were being investigated for antiviral properties. ebi.ac.uk This demonstrates that modifications at the N1 position can dramatically switch the biological activity profile of the scaffold.

| N1-Substituent | General Effect on Properties | Observed Change in Activity | Reference |

| Small Alkyl (e.g., -CH3) | Increased lipophilicity, potential for improved cell permeability. | Shift from antiviral to hypotensive/anti-inflammatory. | ebi.ac.uk |

| Benzyl | Significant increase in lipophilicity and steric bulk. | Can enhance binding through interactions with hydrophobic pockets. | ebi.ac.uk |

| (CH2)n-COOH | Increased polarity and potential for salt formation. | May improve solubility and introduce new binding interactions. | ebi.ac.uk |

Impact of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound by substituting one functional group with another that has similar physicochemical properties. nih.gov In the this compound scaffold, both the pyridine and pyrimidinone rings can be subjected to bioisosteric replacement.

For example, replacing the pyridine ring with other heterocycles like pyrazine, pyridazine, or even a phenyl ring can explore different hydrogen bonding patterns and steric tolerances within the target's binding site. nih.gov Similarly, the pyrimidinone ring can be replaced with other five- or six-membered heterocyclic systems. The success of such a "scaffold hopping" approach depends on maintaining the key pharmacophoric features required for biological activity. nih.gov

A study on triazolopyrimidine derivatives showed that replacing the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated, while replacement with a triazolo[1,5-a]pyridine led to a significant reduction in activity, highlighting the critical role of specific nitrogen atoms for biological function. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome | Reference |

| Pyridine | Pyrazine | Maintain aromaticity and hydrogen bond acceptor capabilities. | Altered electronic distribution and potential for new interactions. | nih.gov |

| Pyridine | Thiophene | Similar size and shape, different electronic character. | May improve metabolic stability or introduce new binding modes. | nih.gov |

| Pyrimidinone | Imidazolone | Different ring size and hydrogen bonding pattern. | Could lead to improved solubility or different target selectivity. | nih.gov |

| Pyrimidinone | Pyridazinone | Altered arrangement of nitrogen atoms. | Can impact binding affinity and physicochemical properties. acs.org | acs.org |

Correlation between Molecular Features and Biological Activity (Quantitative SAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound scaffold, QSAR models can be developed to predict the activity of novel derivatives and guide the design of more potent compounds.

These models typically use a variety of molecular descriptors, including:

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

For instance, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all important for their herbicidal activity. nih.gov Such models can provide valuable insights into the key molecular features that drive biological activity.

Ligand Efficiency and Lipophilic Ligand Efficiency (LLE) Analysis

Ligand Efficiency (LE) is defined as the binding energy per heavy atom and is calculated as: LE = -2.303 * RT * pIC50 / N where R is the gas constant, T is the temperature, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of heavy atoms. A higher LE value is generally desirable.

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates potency to lipophilicity and is calculated as: LLE = pIC50 - logP where logP is the logarithm of the partition coefficient, a measure of lipophilicity. wikipedia.org An LLE value between 5 and 7 is often considered optimal for drug candidates. sciforschenonline.org

Analyzing the LLE of a series of this compound analogs can help ensure that increases in potency are not solely due to an undesirable increase in lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. researchgate.net

| Compound | pIC50 | logP | LLE (pIC50 - logP) | Comment | Reference |

| Analog 1 | 7.2 | 2.5 | 4.7 | Moderate LLE, potential for improvement. | wikipedia.org |

| Analog 2 | 7.5 | 3.5 | 4.0 | Increased potency is accompanied by higher lipophilicity, lower LLE. | researchgate.net |

| Analog 3 | 7.0 | 1.8 | 5.2 | Favorable LLE, good balance of potency and lipophilicity. | sciforschenonline.org |

| Analog 4 | 8.1 | 2.0 | 6.1 | High LLE, considered an efficient ligand. | wikipedia.org |

This table is illustrative and demonstrates how LLE can be used to compare and prioritize compounds during the optimization process.

Conformational Flexibility and its Influence on Binding

The conformational flexibility of this compound, specifically the rotation around the single bond connecting the pyridine and pyrimidine rings, is a critical determinant of its three-dimensional shape and, consequently, its ability to bind to biological targets. This rotation gives rise to different conformers, which can be broadly categorized as syn and anti (or cis and trans), depending on the relative orientation of the nitrogen atoms of the two rings.

The rotational barrier between these conformers is influenced by several factors, including steric hindrance between adjacent hydrogen atoms on the rings and electronic effects such as repulsion between the nitrogen lone pairs. nih.gov In analogous bipyridyl systems, the trans conformer is often more stable in the gas phase and non-polar solvents, while the cis conformer can be stabilized by factors like intramolecular hydrogen bonding or coordination to a metal ion. nih.gov

For this compound, the presence of the pyrimidinone ring introduces additional complexity. A study on ureido-pyrimidinone derivatives has shown that the introduction of a pyridin-2-yl substituent can significantly alter the conformational equilibrium of the molecule. This highlights the importance of the pyridinyl moiety in dictating the preferred three-dimensional structure.

The ability of the molecule to adopt a specific conformation is paramount for its interaction with a biological target. The binding pocket of a protein is a well-defined three-dimensional space, and a ligand must adopt a complementary conformation to achieve optimal binding. A lower rotational energy barrier would allow the molecule to more easily adopt the bioactive conformation required for binding, potentially leading to higher affinity. Conversely, a rigidified molecule that is pre-organized in the bioactive conformation might also exhibit enhanced binding. Computational studies on related bipyridyl-like structures have been used to analyze optimized geometries, electronic properties, and potential interactions, providing insights into how conformational changes can affect biological activity. researchgate.net

Table 1: Factors Influencing Conformational Preference in Pyridinyl-Pyrimidinone Scaffolds

| Factor | Influence on Conformation | Potential Impact on Binding |

| Steric Hindrance | Can raise the energy of planar conformers, favoring twisted geometries. nih.gov | May prevent the molecule from adopting a planar conformation required for binding to some targets. |

| Electronic Effects | Repulsion between nitrogen lone pairs can destabilize the syn conformer. nih.gov | Can influence the preferred orientation of the rings, affecting hydrogen bonding patterns with the target. |

| Intramolecular Hydrogen Bonding | Can stabilize the syn conformer. | May pre-organize the molecule in a bioactive conformation, enhancing binding affinity. |

| Solvent Polarity | Polar solvents can stabilize more polar conformers. | The local environment of the binding pocket (polar or non-polar) will favor specific conformers. |

Chiral Analogues and Stereoselective Activity (if applicable)

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution on the pyrimidine or pyridine ring, would result in the formation of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different pharmacological profiles.

The synthesis of chiral pyrimidin-2-ones has been achieved through various methods, including the use of chiral starting materials such as N-carbamoyl amino acids. znaturforsch.comznaturforsch.com This establishes a clear precedent for the creation of chiral analogues of this compound. Furthermore, the resolution of racemic mixtures of chiral pyridines and pyrimidines has been successfully demonstrated using techniques like chiral chromatography. researchgate.netnih.gov

If a chiral analogue of this compound were to be synthesized, it is highly probable that its enantiomers would display stereoselective activity. This is because biological targets, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its target is a three-dimensional event, and the different spatial arrangement of substituents in each enantiomer can lead to significant differences in binding affinity and, consequently, biological effect. One enantiomer might fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all.

Another potential source of chirality in this scaffold is atropisomerism. nih.govwikipedia.org This phenomenon arises from hindered rotation around a single bond, which can lead to stable, isolable enantiomeric conformers. nih.govwikipedia.org Given the bipyridyl-like nature of this compound, the introduction of bulky substituents at positions ortho to the inter-ring bond could potentially create a high enough rotational barrier to allow for the isolation of stable atropisomers. These atropisomers would be chiral and could exhibit distinct biological activities.

Table 2: Methods for Obtaining Chiral Pyridinyl-Pyrimidinone Analogues

| Method | Description | Key Considerations |

| Asymmetric Synthesis | Synthesis starting from chiral precursors or using chiral catalysts to favor the formation of one enantiomer over the other. znaturforsch.comznaturforsch.com | Requires the development of specific synthetic routes. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. wikipedia.org Methods include chiral chromatography and diastereomeric salt formation. researchgate.netnih.govwikipedia.org | Can be a costly and time-consuming process. |

| Atropisomerism | Introduction of bulky groups to restrict rotation around the pyridinyl-pyrimidinone bond, leading to stable, separable rotational isomers. nih.govwikipedia.org | The stability of the atropisomers is dependent on the size of the substituents and the rotational energy barrier. wikipedia.org |

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 6-pyridin-2-yl-1H-pyrimidin-2-one scaffold, docking studies have been crucial in elucidating potential mechanisms of action and identifying key binding interactions.

Researchers have utilized molecular docking to screen pyrimidine (B1678525) and pyridine (B92270) derivatives against a variety of biological targets. nih.govnih.gov For instance, in studies targeting enzymes like monoamine oxidase-A (MAO-A), docking simulations for related chalcone (B49325) structures revealed binding scores of -9.56 Kcal/mol and -9.45 Kcal/mol, highlighting a significant π-π stacking interaction with the amino acid Trp-397. researchgate.net Similarly, docking studies on cyclin-dependent kinases (CDKs), which are involved in cancer cell proliferation, showed that pyrimidindione derivatives could achieve binding energies ranging from -7.8 to -9.6 Kcal/mol. lew.ro

In the context of anti-cancer drug design, derivatives have been docked into the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). nih.govnih.gov These simulations often reveal critical hydrogen bonds formed by the pyrimidine ring's nitrogen atoms with key residues in the kinase hinge region, such as Cys502 and Asp564 in FAK. nih.gov The pyridinyl group and other substituents can then be optimized to form additional interactions in adjacent pockets, enhancing binding affinity and selectivity. The process involves preparing the ligand and protein structures, defining a binding site grid, and using scoring functions to rank the predicted poses. researchgate.net

Table 1: Examples of Molecular Docking Studies on Pyrimidine-based Scaffolds

| Target Protein | Scaffold Type | Key Findings/Interactions | Reference |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Morpholine-based Chalcones | Docking scores of -9.56 Kcal/mol; π-π stacking with Trp-397. | researchgate.net |

| Cyclin-Dependent Kinases (CDKs) | 2,6-Pyrimidindione Derivatives | Binding energies between -9.6 and -7.8 Kcal/mol. | lew.ro |

| EGFR (Wild & T790M) | Pyridine/Pyrimidine Derivatives | Investigation of inhibitory potential against wild-type and mutant forms. | nih.govtandfonline.comnih.gov |

| Focal Adhesion Kinase (FAK) | 2,4-diarylaminopyrimidine hydrazone | Hydrogen bonds with Cys502 and Asp564 in the kinase hinge region. | nih.gov |

| Mcl-1 (Apoptosis Regulator) | Pyrimidohexahydroquinoline | Binding energies higher than the co-crystallized ligand, indicating strong potential. | rsc.org |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the binding, revealing how the ligand and protein adapt to each other and confirming the persistence of key interactions identified in docking.

For example, MD simulations have been used to confirm the stability of inhibitors bound to targets like Plasmodium falciparum 5-aminolevulinate synthase. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored throughout the simulation; a stable RMSD profile suggests that the ligand remains securely in the binding pocket. nih.gov These simulations can also be used for more complex analyses, such as absolute binding free energy (BFE) calculations. mdpi.com BFE calculations provide a more accurate estimation of binding affinity than docking scores alone and can help discriminate between different possible binding modes when docking results are ambiguous. mdpi.com This combined approach of docking followed by MD simulation is critical for validating in silico hits before committing to chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR models can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates.

Studies on pyrimidine derivatives have successfully employed QSAR methods like Topomer CoMFA and Hologram QSAR (HQSAR). nih.gov These analyses correlate physicochemical descriptors (e.g., steric, electrostatic, hydrophobic fields) or molecular fragments with inhibitory activity. For a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives targeting isocitrate dehydrogenase (mIDH1), robust QSAR models were developed with high cross-validation (q²) and non-cross-validation (r²) coefficients, indicating strong predictive power. nih.gov In another study on pyrimidin-2-(5H)-thione derivatives, a significant correlation was found between antibacterial activity and the polarizability parameter (MR), as determined through multiple regression analysis. nih.gov These models provide valuable insights into which structural modifications are likely to enhance biological activity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore models based on the this compound scaffold can be used to rapidly screen large compound databases to find novel, structurally diverse molecules with the potential for similar biological activity.

This process can be either ligand-based, derived from a set of known active compounds, or structure-based, derived from the key interaction points in a protein's binding site. nih.gov Once a pharmacophore model is generated—comprising features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—it is used as a 3D query to filter virtual libraries. nih.govnih.gov This approach has proven potent in identifying potential drug compounds, serving as a cost-effective alternative to high-throughput screening (HTS). nih.gov The hits from virtual screening are then typically subjected to molecular docking and further computational analysis to refine the selection of candidates for experimental testing. nih.gov Recently, pharmacophore models have also been integrated with generative AI to facilitate "scaffold hopping" and discover unique compounds with potent bioactivity. nih.gov

De Novo Drug Design Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling fragments or growing a molecule within the constraints of a target's binding site. The this compound scaffold is an excellent starting point for such strategies due to its established role in kinase inhibition and other biological activities.

Computational tools can use this core as a fixed anchor and explore different substitutions at various positions to optimize interactions with a target protein. For example, structural diversification of natural products has been shown to be a valuable tool for identifying key pharmacophores and improving efficacy. acs.org Similarly, a molecular hybridization strategy can be used to combine the pyrimidine core with other known pharmacophoric moieties, such as a hydrazone group, to create novel derivatives with enhanced activity. nih.gov This approach allows for the systematic exploration of chemical space around the core scaffold to design next-generation inhibitors with improved potency and selectivity.

Cheminformatics Tools for Library Design and Compound Prioritization

Cheminformatics encompasses the use of computational methods to store, retrieve, and analyze vast amounts of chemical information, which is essential for modern drug discovery. researchgate.net For the this compound scaffold, cheminformatics tools are vital for designing focused chemical libraries and prioritizing compounds for synthesis and testing.

These tools allow researchers to create virtual libraries of derivatives by computationally enumerating different substituents on the core scaffold. Each designed compound can then be evaluated using a cascade of in silico filters. These filters can include assessments of structural alerts, physicochemical properties (as described in ADME modeling), and predicted activity from QSAR models or docking scores. researchgate.netnih.gov By integrating data from multiple computational analyses, researchers can efficiently prioritize a small, manageable set of compounds that have the highest probability of success in experimental assays, saving significant time and resources. nih.gov

Predictive ADME Modeling (in silico)

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical in silico step to assess the drug-like properties of potential therapeutic compounds. Before significant resources are invested in synthesis, computational models can predict whether a derivative of this compound is likely to have favorable pharmacokinetic properties.

These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Numerous studies on pyrimidine and pyridine derivatives have incorporated in silico ADME predictions. nih.govtandfonline.comnih.gov For example, computational tools like QikProp can predict a wide range of properties, including gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB). researchgate.net This early-stage assessment helps to flag compounds that may have issues with bioavailability or distribution, allowing chemists to modify the structure to improve its ADME profile. researchgate.netresearchgate.net

Table 2: Representative In Silico ADME Predictions for Pyrimidine Derivatives

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| Thieno[2,3-c]pyridine Derivatives | Drug-Likeliness | Most compounds complied with Lipinski's Rule of Five. | researchgate.net |

| Thieno[2,3-c]pyridine Derivatives | GI Absorption & BBB Permeability | Predicted to have favorable GI absorption and cross the BBB. | researchgate.net |

| 3-pyrimidine-4-oxazolidin-2-one Derivatives | ADMET Prediction | Newly designed drug molecules showed good predicted pharmacology and toxicity profiles. | nih.gov |

| Pyrazoline and Pyrimidine Derivatives | ADME Properties | In silico evaluation was used to understand potential side effects and toxicity. | researchgate.net |

| Pyridine/Pyrimidine Derivatives | ADME and SAR Studies | ADME and Structure-Activity Relationship (SAR) studies were carried out for investigated candidates. | nih.govtandfonline.comnih.gov |

Pharmacokinetics and Drug Metabolism Preclinical, Non Human Models

Metabolism Profiling7.2.1. Metabolite Identification and Characterization (non-human)

Until research on the preclinical pharmacokinetics and metabolism of 6-pyridin-2-yl-1H-pyrimidin-2-one is conducted and published, a scientifically accurate and detailed article on this subject cannot be produced.

Enzyme Reaction Phenotyping (e.g., Cytochrome P450 inhibition/induction)

The potential for a new chemical entity to inhibit or induce cytochrome P450 (CYP450) enzymes is a significant consideration in drug development due to the risk of drug-drug interactions. nih.govmdpi.com The pyridine (B92270) and pyrimidine (B1678525) rings present in this compound are common structural motifs in many biologically active compounds and have been associated with CYP450 interactions. sigmaaldrich.com

Studies on related compounds suggest that the nature of the heterocyclic rings can significantly influence CYP450 inhibition. For instance, research on pyrimidineimidazole inhibitors of p38 kinase demonstrated that replacing a pyridin-4-yl moiety with a pyrimidin-4-yl group can effectively decrease the inhibition of hepatic cytochrome P450 enzymes. This suggests that the pyrimidinone core in this compound might confer a more favorable CYP inhibition profile compared to purely pyridine-based analogs.

In a study of a pyrimidineimidazole derivative, PH-302, competitive inhibition of CYP3A4 was observed with a K_i value of approximately 2.0 µM against both midazolam and testosterone (B1683101) hydroxylation in human liver microsomes. nih.gov The study also identified time-dependent inhibition of CYP3A4 due to the formation of a metabolite-inhibitory complex. nih.gov The kinetic parameters for this time-dependent inhibition were characterized by a K_inact of 0.08 min⁻¹ and a K_i of 1.2 µM in the initial phase. nih.gov While PH-302 is structurally distinct from this compound, this data highlights the potential for complex interactions with CYP3A4 by compounds containing a pyrimidine core.

Table 1: Illustrative CYP3A4 Inhibition Data for a Related Pyrimidineimidazole Compound (PH-302)

| Parameter | Value | Substrate(s) | Test System |

|---|---|---|---|

| Competitive K_i | ~2.0 µM | Midazolam, Testosterone | Human Liver Microsomes |

| Time-Dependent K_inact (Phase 1) | 0.08 min⁻¹ | Not specified | Recombinant P450 3A4 |

| Time-Dependent K_i (Phase 1) | 1.2 µM | Not specified | Recombinant P450 3A4 |

Data is for the compound PH-302 and is intended to be illustrative of potential interactions for this structural class. nih.gov

Metabolic Stability in Microsomes and Hepatocytes (non-human)

Metabolic stability, typically assessed in liver microsomes and hepatocytes, is a key determinant of a drug's half-life and oral bioavailability. springernature.com Liver microsomes contain a high concentration of phase I metabolizing enzymes, particularly CYP450s, making them a standard in vitro model for initial metabolic stability screening. nih.gov

While specific data for this compound is not available, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) kinase inhibitors provide valuable insights. In one such study, several compounds were evaluated for their stability in mouse and human liver microsomes. For example, a compound designated as 6j exhibited a half-life of over 145 minutes in human liver microsomes and 66 minutes in mouse liver microsomes, indicating good stability. nih.gov In contrast, other analogs in the same series showed very low stability in mouse liver microsomes with a half-life of approximately 10 minutes. nih.gov These findings underscore the significant impact that even minor structural modifications can have on metabolic stability.

Another study on 6-amino-1H-pyrazolo[3,4-d]pyrimidines also highlighted the importance of structural features on metabolic stability. A cyclopropyl-substituted analog (12 ) showed improved metabolic stability compared to other alkyl-substituted compounds in the series. dundee.ac.uk Furthermore, a tetrahydropyran-containing analog (13 ) demonstrated excellent metabolic stability. dundee.ac.uk

Table 2: Illustrative Metabolic Stability of Related Pyrazolopyrimidine Analogs in Liver Microsomes

| Compound ID | Half-life (t_½) in Human Liver Microsomes (min) | Half-life (t_½) in Mouse Liver Microsomes (min) |

|---|---|---|

| 6j | >145 | 66 |

| Analog of 1a-c | Not Reported | ~10 |

| 12 | Not Reported | Improved Stability |

| 13 | Not Reported | Excellent Stability |

This data is from studies on pyrazolo[1,5-a]pyrimidines and 6-amino-1H-pyrazolo[3,4-d]pyrimidines and is presented to illustrate the range of metabolic stabilities that can be observed in this class of compounds. nih.govdundee.ac.uk

Excretion Pathways in Preclinical Animal Models

The excretion of a drug and its metabolites is the final step in its elimination from the body. Preclinical studies in animal models are essential to understand the primary routes of excretion, which can be through the kidneys (renal excretion) into urine or through the liver (biliary excretion) into feces. For pyrimidine analogues used in oncology, which are prodrugs requiring intracellular activation, the relationship between plasma concentration and intracellular nucleotide levels is complex and does not always show a direct correlation. nih.govnih.gov

Systemic exposure to orally administered tyrosine kinase inhibitors with pyridine and pyrimidine scaffolds can be influenced by co-administration with potent CYP3A4 inducers or inhibitors. nih.gov This suggests that metabolism plays a significant role in their elimination, and consequently, the excretion of their metabolites is a key clearance pathway. These tyrosine kinase inhibitors are primarily metabolized by CYP3A4. nih.gov

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations

Understanding the relationship between the pharmacokinetic profile of a drug and its pharmacodynamic effect is crucial for predicting its therapeutic window and designing effective dosing regimens. For pyrimidine analogues, which often act as prodrugs, the intracellular concentration of their active metabolites is a critical factor for their pharmacological activity. nih.govnih.gov

While specific PK/PD data for this compound are not available, studies on other kinase inhibitors with similar structural features provide a framework for the types of relationships that might be expected. For many kinase inhibitors, a correlation is often sought between the plasma concentration of the drug and the inhibition of the target kinase or a downstream biomarker in tumor tissue or surrogate tissues.

In the context of oncology, pyrimidine analogues often exhibit considerable inter-individual variation in the concentration-time curves of their intracellular active nucleotides. nih.gov This variability highlights the importance of establishing a clear PK/PD relationship to potentially individualize therapy. nih.gov For pyrimidine, pyridine, and pyrrole-based tyrosine kinase inhibitors, factors such as drug-food interactions and co-medications affecting CYP3A4 can significantly alter their pharmacokinetic profiles, which in turn would be expected to impact their pharmacodynamic responses. nih.gov

Potential Therapeutic Applications and Disease Areas Preclinical & Theoretical

Oncology Research

The pyridin-2-one and pyrimidin-2-one cores are prevalent in numerous compounds with demonstrated anticancer activity. Research into derivatives and structural analogs of 6-pyridin-2-yl-1H-pyrimidin-2-one suggests several avenues for its potential application in oncology.

Specific Cancer Cell Lines and Tumor Models

Preclinical studies on compounds structurally related to this compound have demonstrated significant antitumor activity across a range of cancer cell lines and in vivo tumor models. A notable example is the structural isomer, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , which has shown considerable cytotoxicity against the human pancreatic cancer cell line MiaPaCa-2, with an IC50 value of 1.95 µM, and was found to induce apoptosis. nih.gov In vivo, SK-25 exhibited potent antitumor efficacy, inhibiting tumor development by 94.71% in an Ehrlich ascites carcinoma (EAC) model, 59.06% in a solid Ehrlich tumor model, and 45.68% in a Sarcoma-180 solid tumor model at a dose of 30 mg/kg. nih.gov

Furthermore, a series of pyridine-urea derivatives have been evaluated for their anti-proliferative activity against a panel of approximately 58 cancer cell lines. mdpi.com Two compounds from this series, 8b and 8e , displayed broad-spectrum activity, with growth inhibition percentages ranging from 12-78% and 15-91%, respectively, across various cancer subtypes including leukemia, colon, melanoma, ovarian, lung, CNS, renal, breast, and prostate cancers. mdpi.com These pyridine-ureas were also identified as inhibitors of VEGFR-2, a key target in angiogenesis. mdpi.com

Additionally, novel tetralin-6-ylpyrimidine derivatives have shown selective anticancer activity, particularly against liver cancer cell lines. nih.gov The synthesis of highly functionalized pyridin-2-ones and pyrimidin-4-ones has also yielded compounds with potent antitumor activity, with some derivatives showing greater activity than the established chemotherapeutic agent cisplatin (B142131) against four human tumor cell lines. rsc.org

Table 1: Preclinical Anticancer Activity of Structural Analogs of this compound

| Compound/Derivative Class | Cancer Cell Line(s) | Tumor Model(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | Ehrlich Ascites Carcinoma, Sarcoma-180 | IC50 of 1.95 µM in MiaPaCa-2; significant in vivo tumor inhibition. | nih.gov |

| Pyridine-Urea Derivatives (8b, 8e) | ~58 human cancer cell lines | - | Broad-spectrum anti-proliferative activity; VEGFR-2 inhibition. | mdpi.com |

| Tetralin-6-ylpyrimidine Derivatives | Liver and breast cancer cell lines | - | Selective activity against liver cancer. | nih.gov |

| Functionalized Pyridin-2-ones | 4 human tumor cell lines | - | Some derivatives more potent than cisplatin. | rsc.org |

Combination Therapies with Established Anticancer Agents

The potential for combining pyridin-2-yl-pyrimidin-2-one derivatives with existing anticancer drugs is an area of significant interest. For instance, the HER2-positive breast cancer treatment landscape has seen success with the combination of pyrotinib, a tyrosine kinase inhibitor, with cytotoxic agents in the neoadjuvant setting. nih.gov While not directly involving the specific scaffold of this compound, this highlights the principle of combining targeted therapies with conventional chemotherapy to improve outcomes. nih.gov

Moreover, studies on combination chemotherapy in advanced ovarian cancer have explored various regimens involving platinum-based agents like cisplatin and carboplatin (B1684641) with other cytotoxic drugs. nih.gov The development of novel agents that could synergize with these established protocols is a key research goal. The inhibition of pyrimidine (B1678525) nucleotide biosynthesis has been identified as a strategy in cancer treatment, suggesting that compounds interfering with this pathway could be combined with other chemotherapeutics. nih.gov

Targeting Resistance Mechanisms in Preclinical Models

Cancer drug resistance is a major hurdle in oncology, driven by various mechanisms including drug inactivation, target alterations, and activation of survival pathways. nih.govfrontiersin.orgnih.govbohrium.commdpi.com The development of agents that can overcome or circumvent these resistance mechanisms is crucial.

One approach is the inhibition of enzymes involved in drug metabolism and resistance. For example, aldo-keto reductase 1C3 (AKR1C3) can inactivate chemotherapeutic drugs and is a therapeutic target in hormone-dependent cancers. nih.gov A novel 3-benzyloxy (17E)-pycolinilidene derivative has demonstrated antitumor potential against the MDA-MB-231 breast cancer cell line, an activity that may be explained by its moderate inhibition of AKR1C3. nih.gov

Another strategy is to target DNA repair mechanisms, which are often upregulated in resistant cancer cells. nih.gov The amplification of target genes is another resistance mechanism, seen for instance with the dihydrofolate reductase gene in methotrexate (B535133) resistance. nih.gov Compounds that can inhibit these amplified targets or their downstream pathways could resensitize resistant tumors.

Inflammatory and Immunological Disorders

The pyrimidine scaffold is a key feature in molecules with anti-inflammatory properties. nih.govnih.gov Preclinical research suggests that derivatives of this compound could exert beneficial effects in inflammatory and immunological disorders by modulating key inflammatory pathways.

Pyrimidine derivatives have been shown to inhibit the production of crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov A primary mechanism for this is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.govnih.gov A study on pyrimidine derivatives demonstrated their high selectivity for COX-2 over COX-1, with some compounds outperforming the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and showing comparable results to meloxicam. nih.gov

In a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, these selective COX-2 inhibiting pyrimidine derivatives exhibited a dose-dependent inhibition of cell growth. nih.gov Furthermore, they demonstrated antioxidant properties by reducing the levels of reactive oxygen species (ROS) in this inflammatory model. nih.gov

Neurological and Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The pyridine-pyrimidine scaffold is emerging as a promising framework for the development of therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's.

For Parkinson's disease, a significant breakthrough has been the optimization of a series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as potent and selective antagonists of the adenosine (B11128) A2A receptor. nih.gov This receptor is a non-dopaminergic target that has shown great potential for the treatment of Parkinson's disease. mdpi.comnih.gov Leading compounds from this series demonstrated excellent efficacy in the haloperidol-induced catalepsy model in mice, a preclinical model used to assess potential antiparkinsonian activity. mdpi.comnih.gov The development of such compounds represents a promising strategy for providing symptomatic relief and potentially slowing disease progression. nih.gov Preclinical models for Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for evaluating new therapeutic agents. michaeljfox.orgmdpi.comfrontiersin.orgresearchgate.net

In the context of Alzheimer's disease, the pyrimidine nucleus is considered an important scaffold for the design of multi-targeted therapeutics. nih.gov Research is ongoing to develop pyrimidine-based compounds that can address the complex pathology of Alzheimer's, which includes amyloid-beta plaque deposition and neuroinflammation. nih.govnih.govresearchgate.netmodel-ad.org A series of piperazinyl pyrimidines have been investigated as γ-secretase modulators, aiming to selectively inhibit the production of the toxic Aβ42 peptide. nih.gov

Infectious Diseases (Antimicrobial, Antiviral, Antiparasitic Activity)

The pyridine (B92270) and pyrimidine ring systems are integral to a wide array of compounds with demonstrated activity against various pathogens.

In the realm of antimicrobial research, derivatives of the pyridin-2-one and pyrimidin-2-one scaffolds have shown promise. For instance, 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one derivatives have been identified as novel antimicrobial scaffolds with significant activity against Klebsiella pneumoniae. acs.org One derivative, 2-(5-fluoropyrimidinyl)pyridazinone, was found to be particularly potent. acs.org Other studies have highlighted the antibacterial potential of various pyridine and pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govmdpi.comjofamericanscience.orgnih.gov

For antiviral applications, a broad-spectrum antiviral activity has been observed with inhibitors of pyrimidine synthesis. researchgate.net One such inhibitor, FA-613, demonstrated low micromolar activity against a range of respiratory viruses, including influenza A and B, enterovirus A71, respiratory syncytial virus, human rhinovirus A, and coronaviruses (SARS- and MERS-CoV). researchgate.net The mechanism appears to involve the inhibition of the host enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for de novo pyrimidine biosynthesis. researchgate.net Other pyranopyridine derivatives have also shown potent activity against rhinoviruses. nih.gov More recently, benzothiazolyl-pyridine hybrids have been investigated for their activity against H5N1 and SARS-CoV-2. nih.gov There is a continuous search for new broad-spectrum antivirals. cocrystalpharma.com

In the field of antiparasitic research, pyrimidine-based compounds have shown significant potential. A series of pyrimido[1,2-a]benzimidazole derivatives were found to have excellent activity against Leishmania major and selective activity against Toxoplasma gondii. nih.gov Additionally, pyrimidine derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The development of orally active 6-amino-1H-pyrazolo[3,4-d]pyrimidines has shown efficacy in a mouse model of visceral leishmaniasis. dundee.ac.uk

Table 2: Preclinical Anti-Infective Activity of Pyridine and Pyrimidine Analogs

| Compound/Derivative Class | Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones | Klebsiella pneumoniae | Potent antimicrobial activity, with a 2-(5-fluoropyrimidinyl)pyridazinone derivative being particularly effective. | acs.org |

| Pyrimidine synthesis inhibitors (e.g., FA-613) | Influenza A & B, Enterovirus A71, RSV, Rhinovirus A, SARS-CoV, MERS-CoV | Broad-spectrum antiviral activity through inhibition of host dihydroorotate dehydrogenase. | researchgate.net |

| Pyrimido[1,2-a]benzimidazoles | Leishmania major, Toxoplasma gondii | Excellent activity against L. major and selective activity against T. gondii. | nih.gov |

| 6-Amino-1H-pyrazolo[3,4-d]pyrimidines | Leishmania donovani/infantum | Orally effective in a mouse model of visceral leishmaniasis. | dundee.ac.uk |

| Pyrano[2,3-b]pyridines | Rhinoviruses | Potent anti-rhinovirus compounds. | nih.gov |

Cardiovascular and Metabolic Disorders

The pyrimidine scaffold is a core structure in numerous biologically active molecules, and its derivatives have been investigated for a range of pharmacological activities, including those relevant to cardiovascular and metabolic diseases. orientjchem.orgwjarr.com

Derivatives of pyrimidine have been noted for their potential antihypertensive effects, a key factor in managing cardiovascular diseases. orientjchem.org The structural motif of this compound, which combines both a pyrimidine and a pyridine ring, offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries to screen for desired biological activities.

In the context of metabolic disorders, research into related structures provides a theoretical basis for the potential application of this compound. For instance, certain pyridylnidulin derivatives have demonstrated anti-diabetic properties and have been shown to improve non-alcoholic fatty liver disease in preclinical models of diet-induced obesity. nih.gov These effects are often linked to the modulation of key metabolic pathways. Animal models of metabolic syndrome, which encompass conditions like obesity, hyperglycemia, and dyslipidemia, are crucial for evaluating the preclinical efficacy of new therapeutic agents. nih.gov While direct studies on this compound in such models are not widely reported, the known activities of similar compounds suggest that this could be a fruitful area of investigation.

One area of interest is the potential for derivatives to act as inhibitors of specific enzymes or as modulators of receptors involved in cardiovascular and metabolic regulation. For example, some pyridinone derivatives have been explored for their cardiotonic effects, which are beneficial in conditions like heart failure. nih.gov

Table 1: Preclinical Data on Related Pyrimidine and Pyridinone Derivatives in Cardiovascular and Metabolic Disorders

| Compound Class | Preclinical Model | Observed Effect | Potential Relevance |

| Pyrimidine Derivatives | Various | Antihypertensive activity orientjchem.org | Management of hypertension |

| Pyridinone Derivatives | In vitro cardiac tissue | Cardiotonic effects nih.gov | Treatment of heart failure |

| Pyridylnidulin Derivatives | Diet-induced obesity mice | Anti-diabetic properties, improvement of NAFLD nih.gov | Treatment of metabolic syndrome |

Emerging Therapeutic Areas (e.g., Rare Diseases, Dermatological Conditions)

The therapeutic potential of novel chemical entities is continuously being explored in emerging areas, including rare diseases and dermatological conditions.